6-[(2-bromoacetyl)amino]-N-phenylhexanamide
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Overview
Description
6-(2-Bromo-acetylamino)-hexanoic acid phenylamide is an organic compound that features a bromoacetyl group, a hexanoic acid chain, and a phenylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromo-acetylamino)-hexanoic acid phenylamide typically involves the following steps:
Formation of 2-Bromo-acetylamino group: This can be achieved by reacting bromoacetyl bromide with an amine under controlled conditions.
Attachment to Hexanoic Acid: The bromoacetylamino group is then attached to hexanoic acid through an amide bond formation reaction. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Phenylamide Formation: Finally, the phenylamide moiety is introduced by reacting the intermediate product with aniline or a substituted aniline under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2-Bromo-acetylamino)-hexanoic acid phenylamide can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products can include thiol derivatives, amines, or ethers.
Oxidation and Reduction: Oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Hydrolysis: Hydrolysis typically results in the formation of hexanoic acid and the corresponding amine or phenylamide.
Scientific Research Applications
6-(2-Bromo-acetylamino)-hexanoic acid phenylamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study enzyme-substrate interactions and protein modifications.
Industrial Applications: The compound can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-Bromo-acetylamino)-hexanoic acid phenylamide involves its interaction with specific molecular targets. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the formation of covalent bonds, modifying the activity or function of the target molecules. The hexanoic acid and phenylamide moieties may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bromoacetyl bromide: A simpler compound with similar reactivity due to the presence of the bromoacetyl group.
2-Bromo-6-methylpyridine: Another brominated compound with different structural features and applications.
3-(Bromoacetyl)coumarins: Compounds with a bromoacetyl group attached to a coumarin scaffold, used in various chemical and biological applications.
Uniqueness
6-(2-Bromo-acetylamino)-hexanoic acid phenylamide is unique due to its combination of a bromoacetyl group, a hexanoic acid chain, and a phenylamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
CAS No. |
651767-99-6 |
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Molecular Formula |
C14H19BrN2O2 |
Molecular Weight |
327.22 g/mol |
IUPAC Name |
6-[(2-bromoacetyl)amino]-N-phenylhexanamide |
InChI |
InChI=1S/C14H19BrN2O2/c15-11-14(19)16-10-6-2-5-9-13(18)17-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,16,19)(H,17,18) |
InChI Key |
HWYLREOMBVUGJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCNC(=O)CBr |
Origin of Product |
United States |
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